molecular formula C17H12ClNO2S B15287250 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15287250
M. Wt: 329.8 g/mol
InChI Key: BYPSEBXZQCBFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Condensation Reactions for Arylidene Formation

The benzylidene group at position 5 is introduced via a Knoevenagel condensation or similar nucleophilic addition-elimination reactions. For example:

  • 4-Methoxybenzaldehyde reacts with the thiazol-4-one precursor under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the arylidene bridge .

  • Microwave-assisted synthesis has been reported to accelerate such condensations, reducing reaction times and improving yields .

Cyclocondensation for Thiazol-4-one Ring Formation

The thiazol-4-one core is often synthesized via:

  • One-pot reactions combining aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions with catalysts like Bi(SCH₂COOH)₃ .

  • Stepwise synthesis involving the formation of intermediates such as thiosemicarbazides or hydrazinecarbothioamides, which undergo cyclization under basic conditions .

Formation of the Arylidene Group

The condensation between 4-methoxybenzaldehyde and the thiazol-4-one precursor proceeds via:

  • Nucleophilic attack by the thiazol-4-one’s carbonyl oxygen on the aldehyde’s carbonyl carbon.

  • Elimination of water to form the arylidene bridge.

  • Tautomerization to stabilize the conjugated system .

Thiazol-4-one Ring Formation

Key steps include:

  • Activation of thiols (e.g., from mercaptoacetic acid) to form intermediates like thiosemicarbazides.

  • Cyclization under basic conditions (e.g., alcoholic potassium hydroxide) to create the five-membered thiazole ring .

Key Reaction Conditions and Reagents

Method Reagents Conditions Yield Source
Condensation (Knoevenagel)4-Methoxybenzaldehyde, K₂CO₃, DMFReflux at 70–80°C62–88%
Microwave-assistedAldehyde, thiazolinone, EtOHMicrowave heating (10–15 min)52–88%
One-pot synthesisAromatic amine, aldehyde, Bi(SCH₂COOH)₃Solvent-free, 70°C83%

Biological and Chemical Significance

While the target compound’s biological activity is not explicitly detailed in the provided sources, similar thiazol-4-one derivatives exhibit:

  • Anti-inflammatory and anticancer potential due to their ability to inhibit enzymes like 5-lipoxygenase .

  • Antimicrobial activity , as observed in related thiazole derivatives .

Research Findings and Challenges

  • Microwave synthesis offers faster reaction times and improved yields compared to traditional methods .

  • Substituent effects (e.g., methoxy vs. chloro groups) significantly influence biological activity, as seen in analogous compounds .

  • Selectivity challenges arise in multi-step syntheses, requiring careful control of reaction conditions to minimize side products .

This compound exemplifies the versatility of thiazole derivatives in medicinal chemistry, with synthesis methods balancing efficiency and selectivity. Further studies on its pharmacological profile could unlock therapeutic applications.

Scientific Research Applications

2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    4-(4-Chlorophenyl)-2-methoxyphenyl-1,3-thiazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole: Contains a methoxyphenyl group but lacks the chlorophenyl group, leading to different properties.

Uniqueness

2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer specific electronic and steric properties

Biological Activity

The compound 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : (2Z,5E)-2-[5-(4-chlorophenyl)thieno[3,2-d][1,3]thiazol-2-yl]imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
  • Molecular Formula : C22H14ClN3O2S3
  • Molecular Weight : 484.0 g/mol

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the thiazole ring and various substituents plays a crucial role in its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study evaluated several thiazolidinone derivatives, including compounds similar to the target compound, against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, demonstrating moderate-to-good antimicrobial activity across the board .

CompoundMIC (µg/mL)Activity Type
4a200Gram-positive
4e400Gram-negative
Target Compound100-400Fungi

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The target compound has shown promising results in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been reported to have IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

Case Study: Cytotoxicity Evaluation

In a recent study, the target compound was tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that the compound exhibited IC50 values of approximately 10–30 µM, suggesting significant anticancer activity .

Cell LineIC50 (µM)
U25110
WM79330

The mechanism underlying the biological activity of thiazole derivatives often involves interaction with cellular targets such as enzymes and receptors. For example, compounds with a methoxy group have been linked to enhanced interaction with DNA and inhibition of topoisomerases, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that specific modifications on the thiazole ring and substituents significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds against cancer cells. Additionally, methoxy groups have been found to improve solubility and bioavailability .

Properties

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3

InChI Key

BYPSEBXZQCBFIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.